Hexafluorocyclopropane
Overview
Description
Perfluorocyclopropane (PFC) is a cyclic fluorocarbon compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. PFCs are considered to be one of the most stable and inert compounds known to man, making them ideal for use in a wide range of applications .
Synthesis Analysis
The synthesis of perfluorocyclopropane involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes may vary, the goal is to introduce three fluorine atoms onto a cyclopropane ring. Researchers have explored various methods to achieve this, including reactions with halogens or other fluorinated compounds .Molecular Structure Analysis
Perfluorocyclopropane consists of a three-membered cyclopropane ring, where each carbon atom is bonded to three fluorine atoms. The molecule is highly symmetrical and exhibits strong fluorine-carbon bonds, contributing to its stability and inertness .Chemical Reactions Analysis
Perfluorocyclopropane can participate in various chemical reactions, including ring-opening transformations. These reactions are significant in organic synthesis and medicinal chemistry, enabling the rapid synthesis of various fluorinated organic molecules .Scientific Research Applications
Photoionization and Thermochemistry : Perfluorocyclopropane undergoes photoionization, leading to the formation of ions by the loss of a CF2 neutral fragment. This process aids in understanding the molecule's thermochemistry, such as the heat of formation, which is crucial for various chemical applications (Berman, Bomse, & Beauchamp, 1981).
Environmental Impact of Perfluorocarbons (PFCs) : As a member of the PFC family, perfluorocyclopropane is used in semiconductor manufacturing processes as etching/cleaning gas. However, PFCs are significant greenhouse gases, and their emissions are a growing environmental concern. Understanding their environmental impact and exploring recovery/recycle technologies is vital for sustainable industrial practices (Tsai, Chen, & Hsien, 2002).
Ophthalmology Applications : In ophthalmology, perfluoropropane, a derivative of perfluorocyclopropane, is used in the management of retinal detachments complicated by proliferative vitreoretinopathy. It acts as an adjunct to vitreous surgery, improving retinal reattachment rates (Chang et al., 1984).
Electron Scattering and Energy-Loss Processes : Knowledge of electron interactions with perfluorocyclopropane is crucial for its applications in plasma processing. Critical evaluation of electron scattering and electron energy-loss processes for the molecule aids in modeling its behavior in various practical uses (Christophorou & olthoff, 1998).
Synthesis of Functional Fluoro Compounds : Perfluorocyclopropane participates in the synthesis of various functional fluoro compounds. For example, it reacts with I-Cl and ClSO(3)H under mild conditions to produce different perfluorocarboxylic acid derivatives. These derivatives are crucial building blocks for selectively fluorinated compounds (Hung, Long, & Yang, 2004).
Ring-Opening Transformations in Organic Chemistry : Perfluorocyclopropane undergoes ring-opening reactions, which are significant in medicinal chemistry and organic synthesis. These transformations enable the rapid synthesis of various fluorinated organic molecules (Song, Xu, Wang, & Wang, 2017).
Mechanism of Action
The precise mechanism of action of perfluorocyclopropane remains elusive, but most agents exert their action through potentiation of GABA A receptor activity. Potentiation of GABA A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity .
Physical and Chemical Properties Analysis
Future Directions
Ongoing research aims to explore novel derivatives of perfluorocyclopropane, potentially overcoming any undesirable side effects associated with existing compounds. Additionally, understanding the environmental impact and developing sustainable industrial practices are essential for the future use of PFCs .
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXQQYWQKRCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239276 | |
Record name | Perfluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-91-9 | |
Record name | Hexafluorocyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3-hexafluorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M4G1629W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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